molecular formula C24H19N3OS2 B388675 2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one CAS No. 296792-24-0

2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one

Cat. No.: B388675
CAS No.: 296792-24-0
M. Wt: 429.6g/mol
InChI Key: PDRDTDBOMVAQRX-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with 2,3-dimethylbenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent to yield the final quinazolinone product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinase receptors, which are involved in cell signaling pathways related to cancer .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((2,3-dimethoxybenzylidene)acetohydrazide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((2,3-dichlorobenzylidene)acetohydrazide

Uniqueness

What sets 2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one apart is its unique combination of the benzothiazole and quinazolinone moieties, which contribute to its diverse biological activities and potential therapeutic applications .

Properties

CAS No.

296792-24-0

Molecular Formula

C24H19N3OS2

Molecular Weight

429.6g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3-(2,3-dimethylphenyl)quinazolin-4-one

InChI

InChI=1S/C24H19N3OS2/c1-15-8-7-12-20(16(15)2)27-22(25-18-10-4-3-9-17(18)23(27)28)14-29-24-26-19-11-5-6-13-21(19)30-24/h3-13H,14H2,1-2H3

InChI Key

PDRDTDBOMVAQRX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=NC5=CC=CC=C5S4)C

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=NC5=CC=CC=C5S4)C

Origin of Product

United States

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